An In-depth Technical Guide on the Thermodynamic Properties and Solubility Profile of 4-Phenoxy-2,2'-dichloroacetophenone
An In-depth Technical Guide on the Thermodynamic Properties and Solubility Profile of 4-Phenoxy-2,2'-dichloroacetophenone
This guide provides a comprehensive technical overview of the essential physicochemical properties of 4-Phenoxy-2,2'-dichloroacetophenone, a molecule of significant interest in contemporary drug discovery and development. By synthesizing established experimental data with theoretical insights, this document offers researchers, scientists, and formulation experts a foundational understanding of the compound's thermodynamic behavior and solubility characteristics. Such knowledge is paramount for optimizing synthetic pathways, designing robust analytical methods, and developing effective drug delivery systems.
Introduction to 4-Phenoxy-2,2'-dichloroacetophenone: A Molecule of Interest
4-Phenoxy-2,2'-dichloroacetophenone (CAS No: 59867-68-4) is an aromatic ketone characterized by a phenoxy group and two chlorine substituents on the acetophenone moiety.[1][2][3][4] Its structural complexity and the presence of various functional groups suggest a nuanced physicochemical profile that dictates its behavior in both chemical and biological systems. A thorough understanding of its thermodynamic properties and solubility is not merely academic; it is a critical prerequisite for its successful application in pharmaceutical research, influencing everything from reaction kinetics to bioavailability.
This guide is structured to provide a holistic view, beginning with the fundamental physicochemical and thermodynamic properties. It then delves into a detailed exploration of its solubility profile, offering both qualitative understanding and a robust framework for quantitative determination. The methodologies presented are grounded in established scientific principles, ensuring both accuracy and reproducibility.
Physicochemical and Thermodynamic Characteristics
The thermodynamic properties of an active pharmaceutical ingredient (API) are intrinsic indicators of its stability, energy content, and physical state. These parameters are fundamental to process development, formulation design, and ensuring the long-term stability of a drug product.
Core Physicochemical Data
A summary of the core physicochemical properties of 4-Phenoxy-2,2'-dichloroacetophenone is presented in Table 1. These values serve as a baseline for understanding the compound's behavior.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀Cl₂O₂ | [2][3] |
| Molecular Weight | 281.13 g/mol | [1] |
| Appearance | White or almost white crystalline powder | [2][5] |
| Melting Point | 67-69 °C | [1] |
| Boiling Point | 389.7 ± 32.0 °C at 760 mmHg | [1] |
| Density | 1.3 ± 0.1 g/cm³ | [1] |
Expert Insight: The melting point of 67-69 °C suggests a crystalline solid with moderate lattice energy. This relatively low melting point for a molecule of its size is likely influenced by the flexibility of the phenoxy ether linkage, which can disrupt efficient crystal packing.
Thermodynamic Parameters: A Deeper Dive
Enthalpy of Fusion (ΔHfus): The enthalpy of fusion is the energy required to transition a substance from a solid to a liquid state at its melting point.[3][6][7] For aromatic ketones, this value is influenced by the strength of intermolecular interactions in the crystal lattice, such as van der Waals forces and dipole-dipole interactions. Given the presence of polar carbonyl and ether groups, as well as the potential for π-π stacking of the aromatic rings, a moderate enthalpy of fusion is anticipated. The experimental determination of this value is critical for solubility modeling and understanding dissolution kinetics.
Heat Capacity (Cp): The heat capacity of a substance quantifies the amount of heat required to raise its temperature by a given amount.[2][8] For organic molecules like 4-Phenoxy-2,2'-dichloroacetophenone, the heat capacity will be influenced by its molecular complexity and the various vibrational and rotational modes available. Experimental determination of heat capacity as a function of temperature is essential for detailed thermodynamic calculations and for understanding the compound's behavior during heating and cooling processes in manufacturing.
Experimental Determination of Thermodynamic Properties
To ensure scientific integrity, the direct experimental determination of these thermodynamic properties is paramount. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are the cornerstone techniques for this purpose.
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9][10][11][12] This technique is the gold standard for determining melting point and enthalpy of fusion.
Principle of Causality: The choice of DSC is dictated by its ability to directly measure the energy absorbed during the phase transition from solid to liquid. This endothermic process provides a clear signal from which the enthalpy of fusion can be calculated.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 3-5 mg of 4-Phenoxy-2,2'-dichloroacetophenone into an aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to prevent any loss of sample due to sublimation.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature significantly above the melting point (e.g., 100 °C).
-
Hold at the final temperature for a few minutes to ensure complete melting.
-
Cool the sample back to the initial temperature at the same rate.
-
-
Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The enthalpy of fusion is calculated by integrating the area of the melting peak.
Caption: Workflow for DSC analysis of 4-Phenoxy-2,2'-dichloroacetophenone.
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[13][14][15][16][17] It is used to assess thermal stability and decomposition profiles.
Principle of Causality: TGA is employed to determine the temperature at which the compound begins to decompose. This information is critical for setting handling and storage conditions and for understanding potential degradation pathways.
Step-by-Step Protocol:
-
Sample Preparation: Place 5-10 mg of 4-Phenoxy-2,2'-dichloroacetophenone into a ceramic or platinum TGA pan.
-
Instrument Setup: Place the pan onto the TGA's microbalance.
-
Atmosphere Control: Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min).
-
Thermal Program:
-
Equilibrate the sample at room temperature.
-
Heat the sample at a linear rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C).
-
-
Data Analysis: The TGA thermogram will show a plot of mass versus temperature. The onset of mass loss indicates the beginning of thermal decomposition.
Solubility Profile: A Key Determinant of Bioavailability and Formulability
The solubility of an API is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties.[18] A comprehensive understanding of the solubility of 4-Phenoxy-2,2'-dichloroacetophenone in various solvents is essential for formulation development.
Theoretical Considerations and Predictive Models
The solubility of a solid in a liquid is governed by the thermodynamics of the dissolution process. This can be conceptualized through a thermodynamic cycle involving the solid lattice energy and the solvation energy of the molecule.[19]
Expert Insight: The presence of a polar carbonyl group and an ether linkage suggests that 4-Phenoxy-2,2'-dichloroacetophenone will exhibit some solubility in polar organic solvents. The two chlorine atoms and the two aromatic rings contribute to its lipophilicity, suggesting good solubility in non-polar organic solvents. Its aqueous solubility is expected to be low due to the large non-polar surface area.
Predictive models, such as those based on Quantitative Structure-Property Relationships (QSPR), can provide initial estimates of solubility.[20] These models use molecular descriptors to correlate the structure of a compound with its solubility. While useful for initial screening, experimental verification is non-negotiable for accurate formulation development.
Qualitative and Quantitative Solubility
A systematic approach to determining the solubility profile involves both qualitative and quantitative assessments in a range of pharmaceutically relevant solvents.
Table 2: Predicted Qualitative Solubility Profile
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-polar | Hexane, Toluene | Soluble | The large aromatic and chlorinated portions of the molecule favor interactions with non-polar solvents. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | Soluble | The carbonyl group can act as a hydrogen bond acceptor, and dipole-dipole interactions are favorable. |
| Polar Protic | Ethanol, Methanol | Moderately Soluble | The potential for hydrogen bonding with the carbonyl oxygen exists, but the large non-polar scaffold may limit solubility compared to smaller ketones. |
| Aqueous | Water, Buffers (pH 2, 7.4) | Poorly Soluble | The high lipophilicity and lack of significant hydrogen bond donating groups lead to low aqueous solubility. |
Experimental Determination of Solubility: The Shake-Flask Method
The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.[21][22][23][24]
Principle of Causality: This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution, providing the most accurate measure of thermodynamic solubility. The extended equilibration time allows for the dissolution process to reach a steady state.
Step-by-Step Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid 4-Phenoxy-2,2'-dichloroacetophenone to vials containing a known volume of the selected solvents.
-
Ensure a visible amount of undissolved solid remains to confirm saturation.
-
-
Equilibration:
-
Seal the vials and place them in a temperature-controlled shaker bath (e.g., 25 °C and 37 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to reach equilibrium.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vials to stand in the temperature bath for at least 2 hours for the excess solid to sediment.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.
-
Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantitative Analysis:
Caption: Shake-flask method workflow for solubility determination.
Conclusion
This technical guide has provided a detailed examination of the thermodynamic properties and solubility profile of 4-Phenoxy-2,2'-dichloroacetophenone. By combining known physicochemical data with established experimental protocols and theoretical considerations, a robust framework for understanding and characterizing this molecule has been presented. The protocols for DSC, TGA, and the shake-flask method offer a clear path for researchers to generate the precise and reliable data necessary for informed decision-making in drug development. As a Senior Application Scientist, I emphasize the importance of these foundational studies in mitigating risks and accelerating the journey from discovery to a viable pharmaceutical product.
References
- Boobier, S., Jelfs, S., & Cronin, M. T. (2017). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms.
- Massachusetts Institute of Technology. (2025, August 19). A new model predicts how molecules will dissolve in different solvents. MIT News.
- Vermeire, F. H., Chung, Y., & Green, W. H. (2022).
- Vermeire, F. H., Chung, Y., & Green, W. H. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. Journal of the American Chemical Society, 144(25), 11043–11054.
- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- PBL. (n.d.). Automated Screening of Aqueous Compound Solubility in Drug Discovery.
- Fuchs, R. (1980). Heat capacities of liquid ketones and aldehydes at 298 K. Canadian Journal of Chemistry, 58(21), 2305-2307.
- Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), x-x.
- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).
- ResearchGate. (n.d.).
- EPFL. (n.d.). Protocol Thermogravimetric Analysis (TGA).
- Wolfram. (2025). ExperimentDifferentialScanningCalorimetry.
- BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of Acetophenone 2,4-dinitrophenylhydrazone in Organic Solvents.
- Cooper, A. (2000). Differential scanning microcalorimetry.
- Eltra. (n.d.). Thermogravimetric Analysis (TGA)
- Torontech. (2025).
- ResolveMass Laboratories Inc. (2026). What is TGA Analysis?
- ECHEMI. (n.d.).
- Andon, R. J. L., Counsell, J. F., & Martin, J. F. (1970). Thermodynamic properties of organic oxygen compounds. Part XXIII. Low-temperature heat capacity and entropy of C6, C7, and C9 ketones. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 833.
- Springer Nature Experiments. (n.d.). A Differential Scanning Calorimetry (DSC)
- Appropedia. (2015). Differential scanning calorimetry protocol: MOST.
- BenchChem. (n.d.). An In-depth Technical Guide on the Thermochemical Properties of Dichloroacetophenone Isomers.
- Wikipedia. (n.d.). Enthalpy of fusion.
- ChemicalBook. (2026). 2,2-DICHLOROACETOPHENONE | 2648-61-5.
- ResearchGate. (2019). Experimental methods in chemical engineering: Thermogravimetric analysis—TGA.
- Sigma-Aldrich. (n.d.). 2,2-Dichloroacetophenone 97 2648-61-5.
- BuyersGuideChem. (n.d.). 4-Phenoxy-2',2'-dichloroacetophenone suppliers and producers.
- SmallMolecules.com. (n.d.). 4'-Phenoxy-2,2-dichlorocetophenone (Please inquire)
- RSC Publishing. (2025).
- Rasayan J. Chem. (n.d.). BIOACTIVE SUBSTITUTED ACETOPHENONE DERIVATIVES OF 4-HYDRAZINYL-7H-PYRROLO[2,3-D]PYRIMIDINE: SYNTHESIS AND STRUCTURAL INSIGHTS.
- RSC Publishing. (2025).
- CymitQuimica. (n.d.). CAS 2648-61-5: 2,2-Dichloroacetophenone.
- Canadian Science Publishing. (n.d.).
- PMC. (n.d.).
- MDPI. (2025).
- CK-12 Foundation. (2026). Physical Properties of Aldehydes and Ketones.
- RSC Publishing. (n.d.).
- RSC Publishing. (n.d.).
- Asian Journal of Chemistry. (2010).
- Wikipedia. (n.d.). Phenol.
- Fiveable. (2025). Enthalpy of Fusion Definition.
- Wikipedia. (n.d.).
- ResearchGate. (n.d.). Physicochemical Descriptors of Aromatic Character and Their Use in Drug Discovery | Request PDF.
- PMC. (2022).
- Asian Publication Corporation. (n.d.).
- BenchChem. (n.d.).
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 2,2-Dichloroacetophenone | C8H6Cl2O | CID 72870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. sfu.ca [sfu.ca]
- 6. Enthalpy of fusion - Wikipedia [en.wikipedia.org]
- 7. fiveable.me [fiveable.me]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. emeraldcloudlab.com [emeraldcloudlab.com]
- 10. alan-cooper.org.uk [alan-cooper.org.uk]
- 11. A Differential Scanning Calorimetry (DSC) Experimental Protocol for Evaluating the Modified Thermotropic Behavior of Liposomes with Incorporated Guest Molecules | Springer Nature Experiments [experiments.springernature.com]
- 12. appropedia.org [appropedia.org]
- 13. epfl.ch [epfl.ch]
- 14. Thermogravimetric Analysis with ELTRA Elemental Analyzers [eltra.com]
- 15. torontech.com [torontech.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. d-nb.info [d-nb.info]
- 21. enamine.net [enamine.net]
- 22. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 23. downloads.regulations.gov [downloads.regulations.gov]
- 24. protocols.io [protocols.io]
- 25. Development and Validation of an HPLC-UV Method for the Quantification of 4′-Hydroxydiclofenac Using Salicylic Acid: Future Applications for Measurement of In Vitro Drug–Drug Interaction in Rat Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. asianpubs.org [asianpubs.org]
- 27. pdf.benchchem.com [pdf.benchchem.com]
